molecular formula C17H16FN3O2 B2417359 (2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one CAS No. 339012-92-9

(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one

Cat. No.: B2417359
CAS No.: 339012-92-9
M. Wt: 313.332
InChI Key: OBFMOGBALMNZJI-BRRLLNCPSA-N
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Description

(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.332. The purity is usually 95%.
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Properties

IUPAC Name

(2E,3E)-1-(4-fluorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-12-3-9-15(10-4-12)20-21-16(11-19-23-2)17(22)13-5-7-14(18)8-6-13/h3-11,20H,1-2H3/b19-11+,21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFMOGBALMNZJI-BRRLLNCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one is a hydrazone derivative characterized by its complex structure, which includes a fluorophenyl group and a methoxyimino moiety. This unique combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN3O2C_{18}H_{18}FN_3O_2 with a molecular weight of 327.4 g/mol. The structural features include:

  • Hydrazone Linkage : Contributes to the reactivity and biological interaction potential.
  • Methoxyimino Group : May enhance lipophilicity and membrane permeability.
  • Fluorinated Phenyl Ring : Often associated with increased biological activity due to electronic effects.

Research indicates that compounds with hydrazone structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds similar to this hydrazone have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : The presence of the fluorophenyl group suggests potential antimicrobial activity, as fluorinated compounds frequently demonstrate enhanced interaction with microbial targets.

Anticancer Activity

A study focusing on structurally related compounds demonstrated that certain hydrazones possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups were evaluated against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, revealing IC50 values indicating significant cytotoxicity:

CompoundCell LineIC50 (μM)
Compound AMCF-76.2
Compound BHCT-11643.4
Compound CMCF-727.3

These findings suggest that This compound may similarly exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Studies

Hydrazones have been evaluated for their ability to scavenge free radicals. The antioxidant activity of similar compounds was assessed using DPPH radical scavenging assays, yielding promising results:

CompoundDPPH Scavenging Activity (%)
Compound D85%
Compound E90%

This suggests that the target compound may also possess significant antioxidant capabilities.

Case Studies

  • Case Study on Antimicrobial Activity : A related hydrazone was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones significantly larger than those of standard antibiotics.
  • Case Study on Cytotoxicity : In vitro studies on derivatives indicated that modifications in the hydrazone structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery.

Case Study: Anticancer Activity
Research has indicated that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Material Science

The unique electronic properties of (2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one make it suitable for applications in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)
Due to its electron-donating properties, this compound can be incorporated into OLEDs to enhance light emission efficiency. Studies have shown that such compounds can improve the performance of OLEDs by optimizing charge transport .

Analytical Chemistry

The compound can be utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions.

Case Study: Chromatography
In chromatography, this compound has been used to separate and identify different analytes in complex mixtures. Its application in high-performance liquid chromatography (HPLC) has demonstrated effective separation capabilities for pharmaceutical compounds .

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Compounds

Parameter
SolventEthanolDMF
Catalyst20% KOHPiperidine
Reaction Time4 hours6 hours
Yield72%65%

Q. Table 2: Antimicrobial Activity Trends

SubstituentZone of Inhibition (mm)Target Organism
4-Fluorophenyl14–16S. aureus
4-Methylphenylhydrazine12–14E. coli

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